![molecular formula C18H14FNOS B5558851 1-(4-fluorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5558851.png)

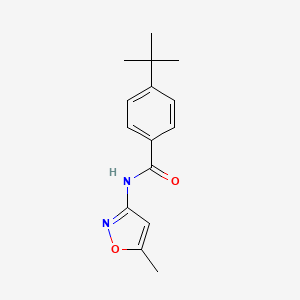

1-(4-fluorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

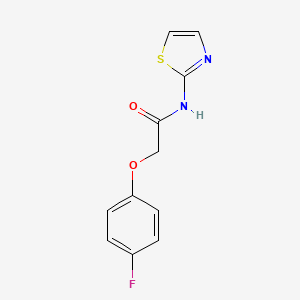

The study of compounds featuring fluorophenyl groups, quinolinyl moieties, and ethanone structures is a critical area of research due to their potential applications in various fields, including pharmaceuticals, materials science, and organic electronics. These compounds often exhibit unique chemical, physical, and biological properties due to the presence of fluorine atoms and heterocyclic rings.

Synthesis Analysis

Synthesis approaches for compounds like 1-(4-fluorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone typically involve multi-step organic reactions, including condensation, sulfuration, and fluorination steps. Techniques such as the Vilsmeier-Haack reaction, Friedlander synthesis, and Gewald synthesis are commonly employed to construct the quinoline core and introduce functional groups strategically (Puthran et al., 2019).

Wissenschaftliche Forschungsanwendungen

Fluorescence-based Biomedical Applications

An efficient route to a new class of fluorophores, indolizino[3,2-c]quinolines, has been reported, suggesting potential use as fluorescent probes in aqueous systems. This development is significant for biomedical applications where fluorescence-based technologies are pivotal. The photophysical properties of these compounds indicate their suitability for prospective biomedical uses (Park et al., 2015).

Catalytic Behavior in Ethylene Reactivity

The synthesis of 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone led to the discovery of new alternative NNN tridentate ligands coordinating with iron(II) and cobalt(II) dichloride, showing good catalytic activities for ethylene reactivity. This suggests potential applications in industrial processes related to ethylene polymerization and oligomerization (Sun et al., 2007).

Antimicrobial Activities

Novel Schiff bases synthesized from 1-(3-fluoro-4-methoxyphenyl)ethanone have shown excellent antimicrobial activity against various pathogens. This highlights their potential use in developing new antimicrobial agents, addressing the growing concern over antimicrobial resistance (Puthran et al., 2019).

Anticancer Agents

The synthesis of anilino-3H-pyrrolo[3,2-f]quinoline derivatives has unveiled compounds with high antiproliferative activity, suggesting their utility as potential anti-cancer agents. These compounds act by forming intercalative complexes with DNA and inhibiting topoisomerase II, among other mechanisms (Via et al., 2008).

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FNOS/c1-12-10-18(20-16-5-3-2-4-15(12)16)22-11-17(21)13-6-8-14(19)9-7-13/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCOSWBJVILQZQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)SCC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorophenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethyl-N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)butanamide](/img/structure/B5558773.png)

![3-{[4-(6-ethyl-4-pyrimidinyl)-1-piperazinyl]methyl}-3-piperidinol dihydrochloride](/img/structure/B5558796.png)

![N'-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-N-ethyl-N-methylsulfamide](/img/structure/B5558798.png)

![6-({methyl[(2-phenyl-1,3-thiazol-4-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5558799.png)

![2-{1-cyclopentyl-4-[8-(trifluoromethyl)-4-quinolinyl]-2-piperazinyl}ethanol](/img/structure/B5558806.png)

![N-(tert-butyl)-2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5558812.png)

![N-(3,4-dimethoxybenzyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5558841.png)

![1-[(tetrahydro-2H-pyran-2-ylmethoxy)acetyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5558863.png)

![2-methyl-5-[2-(2-naphthyloxy)propanoyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5558867.png)